molecular formula C12H16BrNO2 B8564201 tert-butyl 2-[(4-bromophenyl)amino]acetate

tert-butyl 2-[(4-bromophenyl)amino]acetate

Cat. No.: B8564201
M. Wt: 286.16 g/mol
InChI Key: XGIGOOOKJMEROH-UHFFFAOYSA-N
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Description

tert-butyl 2-[(4-bromophenyl)amino]acetate is an organic compound that features a tert-butyl ester group and a brominated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(4-bromophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromoaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

While specific industrial production methods for tert-butyl [(4-bromophenyl)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-[(4-bromophenyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl 2-[(4-bromophenyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [(4-bromophenyl)amino]acetate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the ester group can undergo hydrolysis, releasing the active aminoacetate moiety, which can interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-[(4-bromophenyl)amino]acetate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to non-brominated analogs. This makes it a valuable compound for specific synthetic and biological applications .

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

tert-butyl 2-(4-bromoanilino)acetate

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3

InChI Key

XGIGOOOKJMEROH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)Br

Origin of Product

United States

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